(S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kif15-IN-2 is a small molecule inhibitor specifically designed to target Kinesin Family Member 15 (KIF15), a motor protein involved in mitotic spindle formation and cell division. KIF15 plays a crucial role in the separation of centrosomes and the formation of bipolar spindles during mitosis. Inhibition of KIF15 has been explored as a potential therapeutic strategy for cancer treatment, as it can disrupt cell division and induce apoptosis in cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kif15-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Kif15-IN-2 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for KIF15.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of Kif15-IN-2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Kif15-IN-2 undergoes various chemical reactions, including:
Oxidation: Kif15-IN-2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Kif15-IN-2 with modified functional groups, which can be further explored for their biological activity and therapeutic potential.
科学研究应用
Chemistry: Kif15-IN-2 serves as a valuable tool for studying the role of KIF15 in cell division and mitosis.
Biology: The compound is used to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.
Medicine: Kif15-IN-2 is explored as a potential anticancer agent, particularly in cancers where KIF15 is overexpressed.
Industry: The compound’s ability to inhibit KIF15 makes it a candidate for the development of novel cancer therapies.
作用机制
Kif15-IN-2 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its ATPase activity. This inhibition disrupts the formation of bipolar spindles during mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA replication checkpoint and cell cycle regulation pathways.
相似化合物的比较
Kif15-IN-2 is compared with other KIF15 inhibitors such as KIF15-IN-1 and KIF11 inhibitors. While KIF15-IN-1 also targets KIF15, Kif15-IN-2 has shown higher specificity and potency in inhibiting KIF15. KIF11 inhibitors, on the other hand, target a different kinesin motor protein but share a similar mechanism of disrupting mitotic spindle formation.
List of Similar Compounds
- KIF15-IN-1
- KIF11 inhibitors
- TPX2 inhibitors
Kif15-IN-2 stands out due to its higher specificity for KIF15 and its potential for use in targeted cancer therapies.
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVKUJISCPKSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。